

An In-depth Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate

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Compound of Interest

Compound Name: *Isomaltulose hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a structural isomer of sucrose.[1][2][3] It is composed of glucose and fructose moieties linked by an α -1,6-glycosidic bond, in contrast to the α -1,2 linkage found in sucrose.[1][2][3] This structural difference imparts unique physicochemical and physiological properties, making it a subject of interest in food science, nutrition, and pharmaceutical development.[1][4]

Isomaltulose is found naturally in honey and sugarcane juice and is produced commercially via enzymatic rearrangement of sucrose from beet sugar.[5][6][7] It exists typically as a white, crystalline monohydrate.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of **Isomaltulose hydrate**, detailed experimental protocols for its analysis, and visualizations of relevant biochemical and analytical workflows.

Core Physicochemical Characteristics

Isomaltulose hydrate presents as a white, crystalline, and odorless substance.[6][8] Its physical properties are in some ways similar to sucrose, which allows for its use in many existing food and pharmaceutical processes.[2][7] However, key differences in its molecular structure lead to significant variations in its chemical behavior and physiological effects.

General and Physical Properties

The fundamental physical and chemical identifiers for **Isomaltulose hydrate** are summarized below.

Property	Value	References
IUPAC Name	6-O- α -D-glucopyranosyl-D-fructofuranose, monohydrate	[6]
Synonyms	Palatinose, Palatinose hydrate	[5][8][9]
CAS Number	13718-94-0 (anhydrous), 58024-13-8 (monohydrate)	[5][7]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁ ·H ₂ O (monohydrate)	[8][10]
Molecular Weight	342.30 g/mol (anhydrous basis), 360.31 g/mol (monohydrate)	[5][8][9][10]
Appearance	White, crystalline powder or crystal	[6][8]
Melting Point	122-124 °C, 125-128 °C	[4][5][6]
Density (Predicted)	1.69 ± 0.1 g/cm ³	[8]
Optical Rotation [α] _D ²⁰	+96° to +103° (c=1.9-4, H ₂ O)	[5][8]

Solubility and Solution Properties

The solubility of Isomaltulose is a key parameter in its application. It is soluble in water but less so than sucrose at lower temperatures.[4] It is insoluble in ethanol.[11][12]

Solvent	Solubility	References
Water	Soluble; 38.4% (w/v) at 20°C, 78.2% (w/v) at 40°C	[4] [9]
DMSO	68 mg/mL	[11] [12]
Ethanol	Insoluble	[11] [12]

Stability and Reactivity

One of the most significant properties of Isomaltulose is its high stability, which is attributed to the α -1,6-glycosidic bond between its glucose and fructose units.[\[1\]](#)[\[3\]](#)

Property	Description	References
Acid Stability	More resistant to acid hydrolysis compared to sucrose.	[1] [5] [8]
Thermal Stability	Highly stable during processing, including heat treatment.	[1] [7] [8]
Hygroscopicity	Non-hygroscopic to very low moisture absorption.	[4] [5] [7]
Maillard Reaction	Does not readily undergo Maillard reaction. [8] In some applications like baking, it can cause darkening, suggesting an enhancement of these reactions under certain conditions.	[8] [13]

Physiological and Nutritional Properties

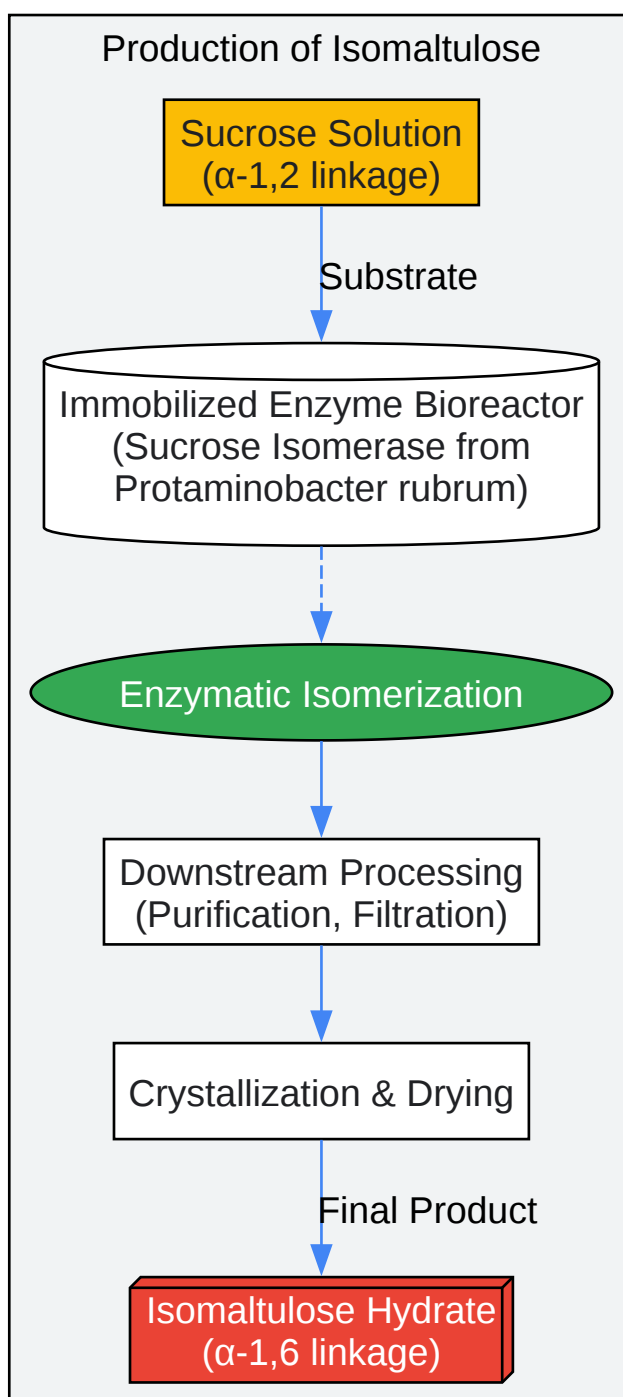
The physiological properties of Isomaltulose are central to its use as a functional carbohydrate.

Property	Value / Description	References
Sweetness	Approximately 42-50% of sucrose, with no aftertaste.	[1] [6] [8]
Caloric Value	4 kcal/g (same as sucrose).	[1] [7]
Glycemic Index (GI)	Low; reported as 32.	[1]
Digestibility	Fully but slowly digestible. The enzymatic hydrolysis by sucrase-isomaltase in the small intestine is 4-5 times slower than for sucrose.	[1]
Cariogenicity	Non-cariogenic, as it is not a significant substrate for oral bacteria.	[7] [8]

Production and Digestion Pathways

Enzymatic Production Workflow

Isomaltulose is commercially produced from food-grade sucrose using an enzymatic process. Immobilized cells of microorganisms like *Protaminobacter rubrum*, which contain the enzyme sucrose isomerase, are used to catalyze the rearrangement of the glycosidic bond.[\[3\]](#)

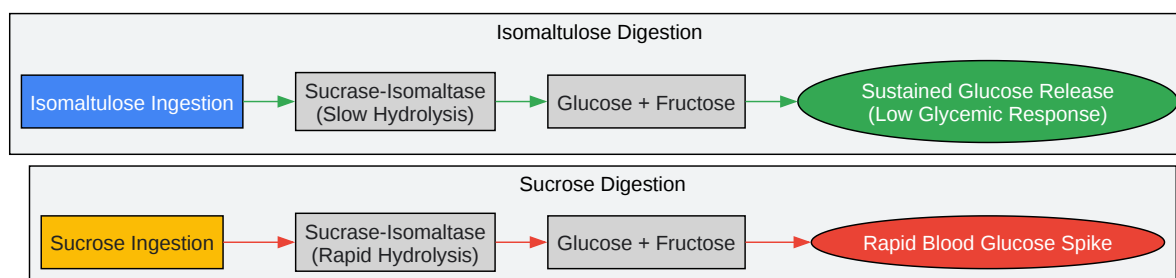


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Caption: Workflow for the enzymatic production of Isomaltulose from sucrose.

Comparative Digestive Pathway

The slow digestion of Isomaltulose is a key physiological property. In the small intestine, the same enzyme complex (sucrase-isomaltase) that digests sucrose also hydrolyzes Isomaltulose. However, the process is significantly slower for Isomaltulose due to the higher stability of its α -1,6 linkage. This results in a slower, more sustained release of glucose and fructose into the bloodstream.



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Caption: Comparative digestion pathways of Sucrose and Isomaltulose.

Experimental Protocols

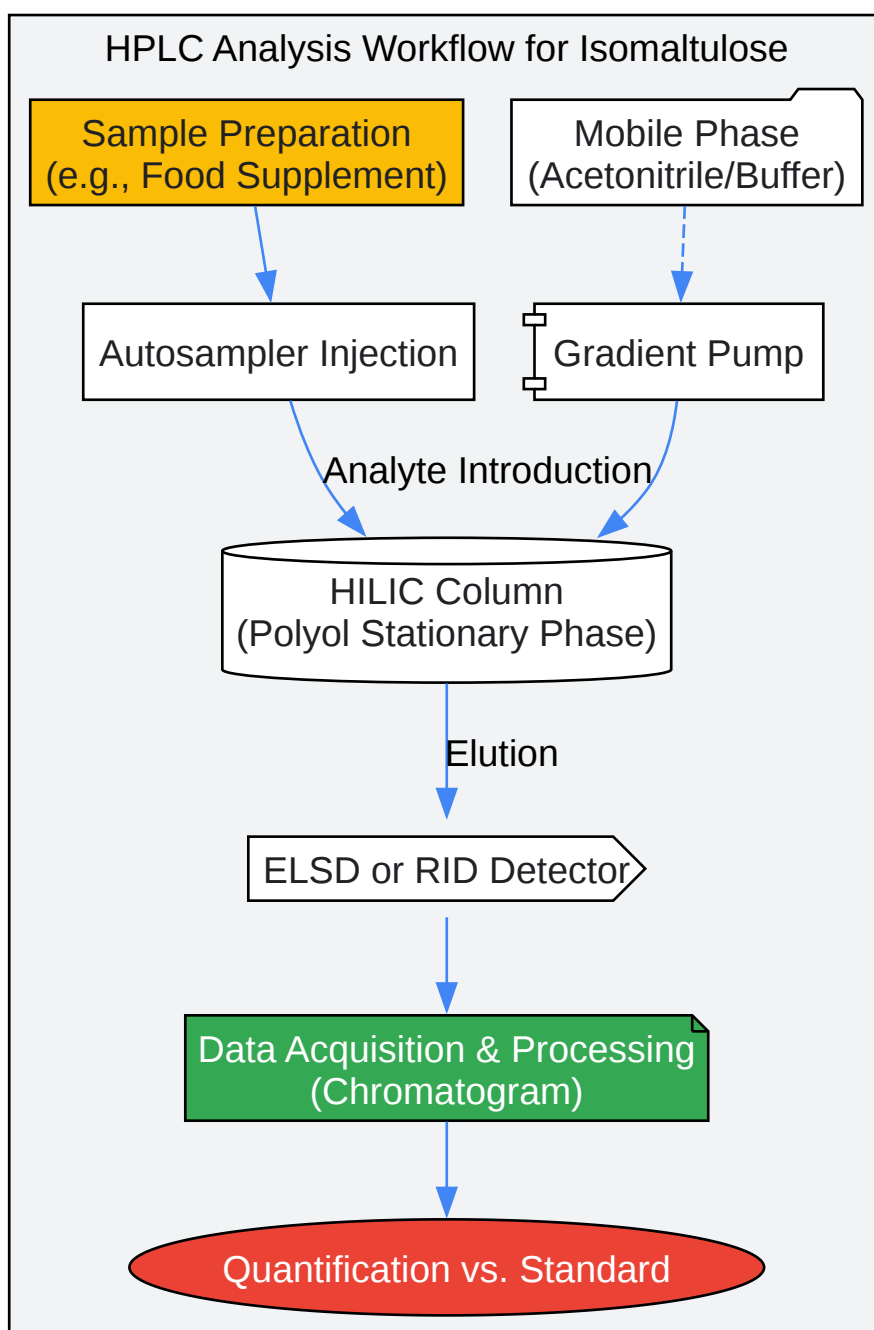
The characterization and quantification of **Isomaltulose hydrate** rely on standard and specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination and quantification of Isomaltulose in various matrices, including dietary supplements and food products.^{[14][15][16]}

- Objective: To separate and quantify Isomaltulose from other carbohydrates like sucrose, glucose, and maltodextrins.^[14]
- Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.^[14]

- Stationary Phase: A polyol or amide-based column is suitable for separating polar carbohydrates.[14]
- Mobile Phase: A gradient elution is typically used, starting with a high percentage of an organic solvent like acetonitrile and a low percentage of an aqueous buffer (e.g., ammonium formate). The aqueous portion is gradually increased to elute more polar oligosaccharides.[14]
 - Example Gradient: A common gradient might start at 82% acetonitrile / 18% ammonium formate buffer and transition to 65% acetonitrile / 35% buffer to elute all compounds of interest.[14]
- Detector: Due to the lack of a strong chromophore in carbohydrates, an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used.[14]
[17]
- Quantification: Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of Isomaltulose.



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Caption: A typical experimental workflow for HPLC analysis of Isomaltulose.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative, high-resolution method for separating and quantifying Isomaltulose and its process-related impurities.[18]

- Objective: To identify and quantify Isomaltulose, trehalulose, sucrose, glucose, and fructose. [18]
- Methodology:
 - Electrolyte Buffer: A high pH buffer, such as 36 mM sodium phosphate (Na_2HPO_4) and 130 mM sodium hydroxide (NaOH), is used to create charged carbohydrate-borate complexes.[18]
 - Capillary: An uncoated fused-silica capillary.
 - Separation Conditions: The analysis is performed at a controlled temperature (e.g., 18°C) with a high applied voltage (e.g., 16 kV).[18]
 - Detection: Indirect UV detection is commonly used.
 - Analysis: The migration time of Isomaltulose is compared to standards for identification, and peak areas are used for quantification. The method has shown good resolution between Isomaltulose and its substrate, sucrose.[18]

Other Analytical Techniques

- Infrared (IR) Spectroscopy: Used for structural confirmation by comparing the sample's spectrum to that of a reference standard.[19]
- Differential Scanning Calorimetry (DSC): Can be used for precise determination of the melting point and to study thermal transitions.
- Water Content (Karl Fischer Titration): A standard method to determine the water content, confirming the hydration state of the molecule. A water content of <6% is a common specification for the monohydrate.[19]

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